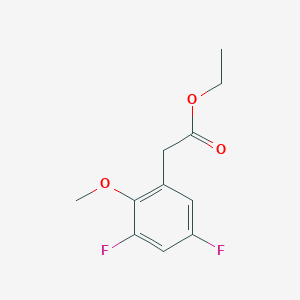

Ethyl 3,5-difluoro-2-methoxyphenylacetate

Description

Ethyl 3,5-difluoro-2-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 3- and 5-positions and a methoxy group at the 2-position. This compound’s structural features, including electron-withdrawing fluorine atoms and an electron-donating methoxy group, confer unique electronic and steric properties. Such esters are often employed as intermediates in pharmaceutical and agrochemical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

ethyl 2-(3,5-difluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(13)11(7)15-2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZRWQWYNITFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Fluorination via Boronic Acid Precursors

One effective method involves the use of aryl boronic acids as substrates, which are converted to fluorinated esters through catalytic fluorination:

- Aryl boronic acid derivatives (e.g., 3,5-difluoro-2-methoxyphenylboronic acid) are reacted with ethyl bromofluoroacetate in the presence of copper(I) iodide catalyst and a suitable ligand such as 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.

- Cesium carbonate acts as the base.

- The reaction is typically conducted in an anhydrous solvent under nitrogen atmosphere to prevent moisture interference.

- This method yields this compound with moderate to good yields (~60-70%).

This approach allows for precise installation of fluorine atoms on the aromatic ring via a copper-catalyzed cross-coupling mechanism, followed by ester formation.

Fluorination Using Iodosylbenzene and Fluoride Sources

Another method involves the use of hypervalent iodine reagents (iodosylbenzene) combined with fluoride sources such as tetrabutylammonium fluoride (TBAF):

- The reaction mixture contains the aromatic precursor, Mn(tmp)Cl catalyst, and TBAF in acetonitrile.

- Iodosylbenzene is added slowly to facilitate oxidative fluorination.

- The reaction is performed at moderate temperatures (around 50 °C) under nitrogen.

- After reaction completion, the mixture is worked up by aqueous extraction and purified by column chromatography.

This method offers a route to α-fluoroacetates and related fluorinated aromatic esters with good selectivity and yields.

Esterification Procedures

The esterification step to form the ethyl ester from the corresponding acid or acid derivative is typically performed by:

- Stirring the acid intermediate with ethanol in the presence of a base such as potassium carbonate at room temperature.

- The reaction proceeds until complete conversion is confirmed by thin-layer chromatography (TLC).

- After reaction completion, the mixture is acidified to pH 2 with hydrochloric acid and extracted with ethyl acetate.

- The organic layer is dried and concentrated to yield the ethyl ester product.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Analysis : ^19F NMR is crucial for monitoring fluorination conversion and confirming difluoro substitution patterns.

- Purification : Column chromatography using gradients of hexane/ethyl acetate with acetic acid is effective for isolating pure this compound.

- Physical Properties : The compound typically appears as a colorless oil or solid depending on purity, with characteristic IR bands for ester carbonyl (~1768 cm^-1) and aromatic C–F stretches.

- Stability Notes : Electron-rich difluoromethylated arenes can be unstable when neat; storage at low temperatures and silica gel purification are recommended to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-difluoro-2-methoxyphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3,5-difluoro-2-methoxybenzoic acid.

Reduction: 3,5-difluoro-2-methoxyphenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,5-difluoro-2-methoxyphenylacetate has been investigated for its potential biological activities:

- Antimicrobial Activity: In vitro studies indicate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL. The mechanism involves disruption of bacterial cell membranes.

- Anti-inflammatory Effects: Studies show that the compound can modulate inflammatory responses by reducing pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cultures, with IC50 values around 25 µg/mL.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: The ester group can be reduced to an alcohol, generating 3,5-difluoro-2-methoxyphenylacetic acid.

- Substitution Reactions: The ester group can be replaced by nucleophiles such as ammonia or amines, leading to diverse derivatives.

Antimicrobial Activity

A study highlighted the efficacy of this compound against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

These findings suggest its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

In models of induced inflammation:

| Cytokine | Treatment (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| TNF-α | LPS-induced | 25 |

| IL-6 | LPS-induced | 25 |

This data indicates a significant reduction in inflammatory markers upon treatment with the compound.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluoro-2-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound and Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) share identical formulas but differ in methoxy positioning (2- vs. 4-). Chlorine vs. Fluorine: Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5) replaces fluorine with chlorine at the 3,5-positions and adds a difluoromethoxy group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity .

Molar Mass and Polarity :

- The dichloro analog (CAS 1807178-53-5) has the highest molar mass (299.10 g/mol) due to chlorine’s higher atomic weight, while the target compound and its 4-methoxy isomer (CAS 691905-11-0) are lighter (242.21 g/mol). Reduced mass in fluorinated analogs may improve solubility in polar solvents .

Functional and Application Differences

Pharmaceutical and Agrochemical Relevance

- Target Compound : The 2-methoxy group’s ortho position may hinder enzymatic degradation, making it suitable for prodrug formulations. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against oxidation .

- Dichloro Analogs (CAS 1807178-53-5 and 1806350-99-1) : Chlorine substituents are common in herbicides (e.g., metsulfuron methyl esters, as in ), where they enhance binding to acetolactate synthase enzymes. However, chlorine’s environmental persistence raises regulatory concerns compared to fluorine .

Stability and Reactivity

- Hydrolytic Stability : Fluorine’s strong C-F bond resists hydrolysis better than chlorine, giving the target compound an advantage in aqueous environments .

- Synthetic Flexibility : The 2-methoxy group in the target compound may complicate electrophilic substitution reactions due to steric effects, whereas the 4-methoxy isomer allows easier functionalization at the para position .

Biological Activity

Ethyl 3,5-difluoro-2-methoxyphenylacetate (CAS 691905-11-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring, which enhances its reactivity and biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluorine atoms increase the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This modulation can lead to alterations in cellular processes, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 µg/mL |

| This compound | Escherichia coli | 250 µg/mL |

| This compound | Pseudomonas aeruginosa | 500 µg/mL |

These results indicate that the compound has promising antibacterial properties, particularly against S. aureus, which is known for its clinical significance due to antibiotic resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) | Positive Control (Vinblastine) IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 13.5 | 2.34 |

| HEP-2 | 25.3 | 6.61 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against colorectal (HCT-116) and laryngeal (HEP-2) cancer cell lines .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound demonstrated enhanced antimicrobial activity compared to non-fluorinated counterparts. The presence of fluorine was crucial in improving the bioactivity against resistant strains .

- Cytotoxicity Assessment : In another study focusing on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. The results showed that it significantly reduced cell viability in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3,5-difluoro-2-methoxyphenylacetate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via esterification of the corresponding phenylacetic acid derivative using ethanol under acidic catalysis. Protecting group strategies (e.g., methoxy and fluorine stability) must be considered to avoid side reactions. Optimization involves adjusting reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid-to-ethanol), and catalyst loading (e.g., 5 mol% H₂SO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) enhances purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the ester ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (split due to fluorine coupling). Fluorine substituents cause deshielding in adjacent carbons .

- IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and methoxy C-O (1250 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₁₁H₁₀F₂O₃ (exact mass calculated via high-resolution MS) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:

- Electrophilicity Index (ω) : Assess susceptibility to nucleophilic attack.

- Fukui Functions : Identify reactive sites (e.g., ester carbonyl vs. fluorinated aromatic ring).

- Solvent Effects : Use the SMD model to simulate polar/nonpolar environments .

Q. How do steric and electronic effects of the fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Steric Effects : Methoxy groups at the 2-position create steric hindrance, slowing nucleophilic attack on the ester.

- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the carbonyl, enhancing reactivity. Compare with analogs (e.g., Ethyl 2-(3,4-dimethoxyphenyl)acetate) to isolate substituent impacts .

Q. How should researchers resolve discrepancies in reported catalytic efficiencies when using this compound in cross-coupling reactions?

- Methodology :

- Systematic Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) under varying conditions (temperature, solvent).

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps.

- Controlled Comparisons : Use structurally similar esters (e.g., Ethyl 4-chloro-2-fluorophenylacetate) to isolate fluorine’s role .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s thermal stability be reconciled?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.

- DSC : Identify phase transitions (e.g., melting point consistency with literature values like 71–73°C for analogs ).

- Reproducibility Checks : Standardize heating rates and sample preparation (e.g., anhydrous conditions).

Experimental Design Considerations

Q. What strategies mitigate hydrolysis of the ester group during biological assays?

- Methodology :

- Buffer Selection : Use non-aqueous solvents (e.g., DMSO) or pH-stable buffers (phosphate, pH 7.4).

- Prodrug Design : Modify the ester to a more stable analog (e.g., tert-butyl ester) and compare bioactivity .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.